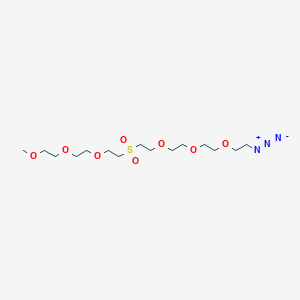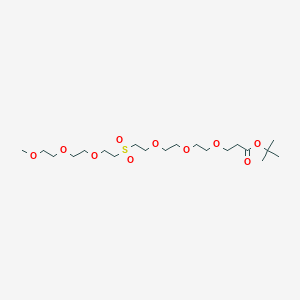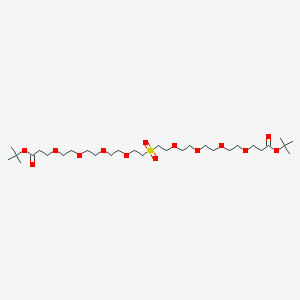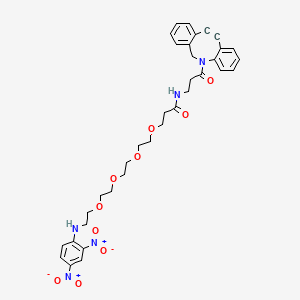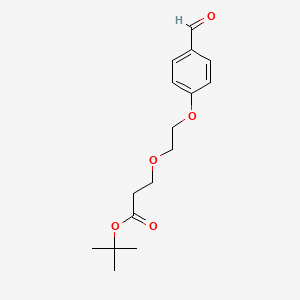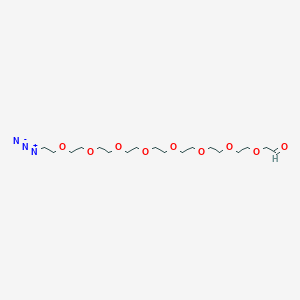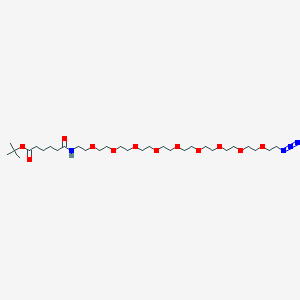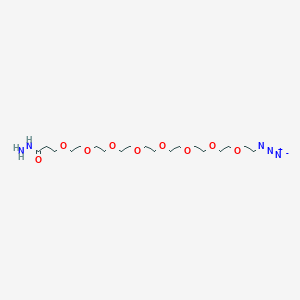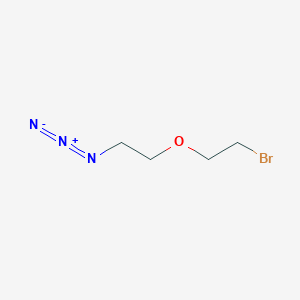
Bromo-PEG1-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG1-C2-azide: is a heterobifunctional polyethylene glycol linker containing a bromide group and an azide group. This compound is primarily used in click chemistry and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group can react with terminal alkynes and cyclooctyne derivatives, while the bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG1-C2-azide is synthesized through a series of chemical reactions involving the introduction of bromide and azide functional groups to a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Bromo-PEG1-C2-azide undergoes CuAAC reactions with molecules containing alkyne groups, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required due to the strain-promoted nature of the reaction.
Major Products:
CuAAC: Formation of 1,2,3-triazole derivatives.
SPAAC: Formation of triazole linkages without the need for a copper catalyst
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
- Employed in click chemistry for the efficient and selective formation of covalent bonds between molecules.
Biology:
- Utilized in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine:
- Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents through PEGylation.
- Used in the development of targeted therapies, including cancer treatments, by facilitating the selective degradation of disease-related proteins.
Industry:
- Applied in the production of advanced materials and coatings with specific functional properties.
- Used in the synthesis of diagnostic agents and imaging probes for medical applications .
Mechanism of Action
Bromo-PEG1-C2-azide exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Bromide Group:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Azido-PEG1-Br: Similar structure but may differ in the length of the polyethylene glycol chain.
Bromo-PEG2-azide: Contains a longer polyethylene glycol chain, providing different solubility and reactivity properties.
Bromo-PEG3-azide: Further extended polyethylene glycol chain, offering additional flexibility and spacing in bioconjugation applications.
Uniqueness:
- Bromo-PEG1-C2-azide is unique due to its specific balance of hydrophilicity and reactivity, making it highly suitable for applications in click chemistry and PROTAC synthesis. Its bifunctional nature allows for versatile modifications and conjugations, enhancing its utility in various scientific and industrial applications .
Properties
IUPAC Name |
1-azido-2-(2-bromoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3O/c5-1-3-9-4-2-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSTNMRZMYOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
